molecular formula C19H20N4O2 B6582330 2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine CAS No. 1210515-38-0

2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine

Cat. No.: B6582330
CAS No.: 1210515-38-0
M. Wt: 336.4 g/mol
InChI Key: IPOCLTMZBVGFNT-UHFFFAOYSA-N
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Description

2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine is a complex organic compound that features a piperazine ring, a pyrazine ring, and a phenylcyclopropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine typically involves multiple steps, starting with the preparation of the piperazine and pyrazine rings. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the yield and selectivity of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.

Scientific Research Applications

2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and pyrazine-containing molecules. Examples include:

Uniqueness

What sets 2-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]pyrazine apart is its unique combination of a piperazine ring, a pyrazine ring, and a phenylcyclopropane moiety. This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds.

Properties

IUPAC Name

(2-phenylcyclopropyl)-[4-(pyrazine-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c24-18(16-12-15(16)14-4-2-1-3-5-14)22-8-10-23(11-9-22)19(25)17-13-20-6-7-21-17/h1-7,13,15-16H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOCLTMZBVGFNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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